molecular formula C16H16FN3O2 B6793693 N-(8-fluoro-3,4-dihydro-2H-chromen-4-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxamide

N-(8-fluoro-3,4-dihydro-2H-chromen-4-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxamide

Cat. No.: B6793693
M. Wt: 301.31 g/mol
InChI Key: POFFMGPWDMTNGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(8-fluoro-3,4-dihydro-2H-chromen-4-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxamide is a complex organic compound that features a unique combination of fluorinated chromene and pyrrolopyrazole moieties

Properties

IUPAC Name

N-(8-fluoro-3,4-dihydro-2H-chromen-4-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN3O2/c17-12-4-1-3-10-13(6-8-22-15(10)12)19-16(21)11-9-18-20-7-2-5-14(11)20/h1,3-4,9,13H,2,5-8H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POFFMGPWDMTNGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=NN2C1)C(=O)NC3CCOC4=C3C=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(8-fluoro-3,4-dihydro-2H-chromen-4-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the chromene derivative, which is then fluorinated. The fluorinated chromene is subsequently reacted with a pyrrolopyrazole precursor under specific conditions to form the final compound. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of automated systems for temperature, pressure, and pH control is common to maintain consistency and quality. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(8-fluoro-3,4-dihydro-2H-chromen-4-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: The fluorine atom in the chromene moiety can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of fluorine-substituted analogs.

Scientific Research Applications

N-(8-fluoro-3,4-dihydro-2H-chromen-4-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for biological assays to evaluate its potential as a therapeutic agent.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases, given its structural similarity to known bioactive molecules.

    Industry: It is investigated for its potential use in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N-(8-fluoro-3,4-dihydro-2H-chromen-4-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxamide involves its interaction with specific molecular targets. The fluorinated chromene moiety may interact with enzymes or receptors, altering their activity. The pyrrolopyrazole core can engage in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(8-fluoro-3,4-dihydro-2H-chromen-4-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxamide
  • N-(8-chloro-3,4-dihydro-2H-chromen-4-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxamide
  • N-(8-methyl-3,4-dihydro-2H-chromen-4-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxamide

Uniqueness

The uniqueness of this compound lies in its fluorine substitution, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s metabolic stability, alter its electronic properties, and improve its binding affinity to biological targets compared to its non-fluorinated analogs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.